2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is an organic compound that features a benzyloxy group, a pyridin-4-yloxy group, and a piperidin-1-yl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Pyridin-4-yloxy Group Introduction: The pyridin-4-yloxy group can be introduced via a nucleophilic substitution reaction involving pyridine-4-ol and an appropriate leaving group.
Piperidin-1-yl Group Addition: The piperidin-1-yl group can be introduced through the reaction of piperidine with an appropriate electrophile.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new pharmaceutical agents, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyridin-4-yloxy groups can interact with various enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-3-yloxy group.
2-(Benzyloxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.
Uniqueness
2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding interactions and overall chemical reactivity. This positioning can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-phenylmethoxy-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(15-23-14-16-4-2-1-3-5-16)21-12-8-18(9-13-21)24-17-6-10-20-11-7-17/h1-7,10-11,18H,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDADQJAFUJWKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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